molecular formula C13H20N2O B13529068 (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide

Cat. No.: B13529068
M. Wt: 220.31 g/mol
InChI Key: AFBUSMISYCWTDN-KFJBMODSSA-N
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Description

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide derivative with potential applications in medicinal chemistry. This compound features an amino group, a butanamide backbone, and a tolyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2s)-2-aminobutanoic acid and 1-(o-tolyl)ethylamine.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (2s)-2-aminobutanoic acid and the amino group of 1-(o-tolyl)ethylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route while optimizing reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted tolyl derivatives.

Scientific Research Applications

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemical intermediates.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Amino-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of a tolyl group.

    (2s)-2-Amino-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1

InChI Key

AFBUSMISYCWTDN-KFJBMODSSA-N

Isomeric SMILES

CC[C@@H](C(=O)NC(C)C1=CC=CC=C1C)N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1C)N

Origin of Product

United States

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